6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features a purine and a pyrimidine ring system. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine: Known for its anticancer activity.
Ethyl (6-chloro-9H-purin-9-yl)acetate: Used in various chemical syntheses.
Uniqueness
6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific combination of purine and pyrimidine rings, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C16H20N8O |
---|---|
Molecular Weight |
340.38 g/mol |
IUPAC Name |
6-[4-(9-ethylpurin-6-yl)piperazin-1-yl]-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C16H20N8O/c1-3-22-11-20-14-15(22)17-9-18-16(14)24-6-4-23(5-7-24)12-8-13(25)21(2)10-19-12/h8-11H,3-7H2,1-2H3 |
InChI Key |
UGMNGURHNNOILR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC(=O)N(C=N4)C |
Origin of Product |
United States |
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